(3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13759513
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (3S,4S)-3,4-dimethoxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-8(14-4)9(7-12)15-5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 |
| Standard InChI Key | ZXITZSJZHVBMJL-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)OC |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)OC)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)OC)OC |
Introduction
(3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the pyrrolidine class, a type of heterocyclic amine. This compound is specifically characterized by its tert-butyl group attached to a pyrrolidine ring, which is further substituted with methoxy groups at positions 3 and 4. The compound's stereochemistry is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents on the pyrrolidine ring.
Synthesis and Preparation
The synthesis of (3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate typically involves the protection of a pyrrolidine ring with a tert-butyl group, followed by methoxylation at the 3 and 4 positions. The specific synthesis route may vary depending on the starting materials and desired yield.
Availability and Commercial Use
This compound is available from chemical suppliers like AK Scientific, where it is listed with a purity of 96% and a CAS number of 942309-05-9 . The commercial availability suggests its potential use in research and development within the chemical and pharmaceutical industries.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | CHNO (inferred) |
| Molecular Weight | Not explicitly provided |
| CAS Number | 942309-05-9 |
| Purity | 96% (commercially available) |
| Stereochemistry | (3R,4R) configuration |
| Synonyms | (3R,4R)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate, 942309-05-9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume